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Compound of Interest

Compound Name: 2,3-Dibromo-4-fluorobenzamide
CAS No.: 1804416-57-6
Cat. No.: B1447412
Get Quote
. J

Executive Summary & Application Scope

2,3-Dibromo-4-fluorobenzamide (CAS 1804416-57-6) represents a highly specialized
halogenated scaffold, primarily utilized as an intermediate in the synthesis of p53-MDM2
interaction inhibitors and other oncology targets.[1] Unlike its simpler analogs (e.g., 4-
fluorobenzamide), the 2,3-dibromo substitution pattern introduces significant steric bulk and
electronic withdrawal, locking the amide conformation and altering metabolic stability.

This guide provides a technical comparison of 2,3-Dibromo-4-fluorobenzamide against its
direct structural analogs. It focuses on distinguishing these compounds via NMR spectroscopy

(
H,

F) and physical properties, establishing a self-validating identification protocol for medicinal
chemists.

Target Audience

e Primary: Medicinal Chemists, Analytical Scientists (NMR/MS).[1][2]
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e Secondary: Process Chemists optimizing benzamide synthesis.

Structural & Functional Comparison

The following table contrasts the target compound with its parent scaffold (4-Fluorobenzamide)

and its mono-bromo regioisomer (3-Bromo-4-fluorobenzamide).

ble 1: Physicochemical & | Profile[2][3]

- Target: 2,3-Dibromo-  Analog A: 3-Bromo- Analog B: 4-
eature
4-fluorobenzamide 4-fluorobenzamide Fluorobenzamide
Crowded: Ortho/Meta ~ Asymmetric: Meta Symmetric: Para-
Structure o o
bromination.[1][2] bromination.[1][2] fluoro only.[1][2]
824-75-9 (Parent) /
CAS 1804416-57-6 77771-02-9 (Aldehyde  824-75-9
precursor)
Mol.[1][2] Weight ~296.93 g/mol ~218.03 g/mol 139.13 g/mol
~2.8 (High
LogP (Calc) ) o ~1.9 0.9
Lipophilicity)

Electronic Effect

Strong electron-
withdrawing (2x Br, 1x
F). Acidifies amide
protons.[1][2]

Moderate withdrawal.

[1]2]

Weak withdrawal.[1]
[2]

Key NMR Feature

2 Aromatic Protons
(Doublet).[1][2]

3 Aromatic Protons

(Complex multiplet).

4 Aromatic Protons
(AA'BB' system).[1][2]

Melting Point

High (>160°C,
predicted)

125-129°C (methyl

derivative)

152-154°C

Experimental Protocols: Synthesis &

Characterization
Synthesis Workflow (Nitrile Hydrolysis)
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The most robust route to 2,3-Dibromo-4-fluorobenzamide is the controlled hydrolysis of its
nitrile precursor.[1] This method avoids the over-hydrolysis to the carboxylic acid, a common
side reaction.

Protocol:

Reagents: 2,3-Dibromo-4-fluorobenzonitrile (1.0 eq), 30%

(5.0 eq),
(0.5 eq).

e Solvent: DMSO or DMSO/Ethanol (9:1).[1][2]
o Conditions: Stir at 25°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1][2]

o Work-up: Quench with ice water. The amide precipitates as a white solid.[1][2][3] Filter and
wash with cold water.[1][2]

 Purification: Recrystallization from Ethanol/Water.[1][2]

Visualization of Synthesis Logic

The following diagram illustrates the pathway and the critical decision points to avoid by-
products (Acid formation).

Controlled 2,3-Dibromo-4-
fluorobenzamide

H202 / K2CO3 Qu/enCh' (Target)
2,3-Dibromo-4- (Hydrolysis) »| Imidate

fluorobenzonitrile Intermediate Over-heating

~__or Strong Acid 2,3-Dibromo-4-
____________ » fluorobenzoic Acid

(By-product)

Click to download full resolution via product page

Caption: Selective hydrolysis pathway. The dashed red line indicates the over-hydrolysis
pathway to be avoided by maintaining mild basic conditions.
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Spectroscopic Identification (The "Fingerprint")

Distinguishing the target from its analogs relies heavily on

H NMR splitting patterns in the aromatic region.[1][2]

Aromatic Region ( Multiplicity &
Compound - i Interpretation
ppm) oupling

Symmetric para-
4-Fluorobenzamide 7.90 (2H), 7.25 (2H) AA'BB' System substitution.[1] Two
distinct multiplets.

Asymmetric.[4] H-2 is
3-Bromo-4- 8.15 (1H), 7.95 (1H), a doublet (meta
) ABC System ] ]
fluorobenzamide 7.45 (1H) coupling), H-6 is a

doublet of doublets.

Diagnostic: Only 2
aromatic protons (H-5
and H-6) remain.[1]
They appear as

2,3-Dibromo-4-
7.60 — 7.80 (2H) AB System (Doublet) doublets (

fluorobenzamide
Hz) potentially split
further by Fluorine (

)-[11[2]

Critical QC Check:

« If you see a singlet or a triplet in the aromatic region, your bromination regiochemistry is
incorrect (likely the 2,5- or 3,5-isomer).

 F NMR: The target will show a significant downfield shift compared to 4-fluorobenzamide due
to the ortho-bromine effect.[1][2]

o 4-Fluorobenzamide:[1][2][5][6]
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-108 ppm.[1][2]
o 2,3-Dibromo-4-fluorobenzamide:
-95 to -100 ppm (Deshielded).[1][2]

Structural Logic Diagram (SAR)

This diagram maps the structural modifications and their impact on characterization data.[1][2]

4-Fluorobenzamide
(Baseline)

+ Br (meta)

3-Bromo-4-fluorobenzamide
(Asymmetric)

+ Br (ortho)

2,3-Dibromo-4-fluorobenzamide Loss of Symmetry
(Target) (AA'BB' -> ABC)

Steric Locking
Lipophilicity Increase

Click to download full resolution via product page

Caption: Structural evolution from parent scaffold to target, highlighting the loss of symmetry
and increase in steric bulk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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